O-tert-Butyl-L-seryl-L-alanyl-L-methionine
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Overview
Description
O-tert-Butyl-L-seryl-L-alanyl-L-methionine is a synthetic peptide compound that incorporates the amino acids serine, alanine, and methionine, with a tert-butyl group protecting the hydroxyl group of serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-L-seryl-L-alanyl-L-methionine typically involves the stepwise coupling of protected amino acids. The tert-butyl group is used to protect the hydroxyl group of serine during the synthesis. The general procedure includes:
Protection of Amino Acids: The hydroxyl group of serine is protected with a tert-butyl group.
Coupling Reactions: The protected amino acids are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.
Deprotection: The tert-butyl group is removed under acidic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
O-tert-Butyl-L-seryl-L-alanyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with substituted side chains.
Scientific Research Applications
O-tert-Butyl-L-seryl-L-alanyl-L-methionine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of O-tert-Butyl-L-seryl-L-alanyl-L-methionine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The tert-butyl group can provide steric hindrance, affecting the peptide’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
O-tert-Butyl-L-serine: A protected form of serine used in peptide synthesis.
O-tert-Butyl-L-threonine: Similar to O-tert-Butyl-L-serine but with an additional methyl group.
O-tert-Butyl-L-cysteine: Contains a thiol group instead of a hydroxyl group.
Uniqueness
O-tert-Butyl-L-seryl-L-alanyl-L-methionine is unique due to its specific combination of amino acids and the presence of a tert-butyl group. This combination provides distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62104-52-3 |
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Molecular Formula |
C15H29N3O5S |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H29N3O5S/c1-9(12(19)18-11(14(21)22)6-7-24-5)17-13(20)10(16)8-23-15(2,3)4/h9-11H,6-8,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t9-,10-,11-/m0/s1 |
InChI Key |
NQPPJKABXHXLJG-DCAQKATOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](COC(C)(C)C)N |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(COC(C)(C)C)N |
Origin of Product |
United States |
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